Bromuro de octiltrifenilfosfonio

Descripción general

Descripción

Octyltriphenylphosphonium bromide: is an organic compound with the chemical formula C26H32BrP . It is a white crystalline solid with a molecular weight of 455.42 g/mol . This compound is commonly used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases, such as between an aqueous and an organic phase .

Aplicaciones Científicas De Investigación

Safety Information

Octyltriphenylphosphonium bromide is hygroscopic and should be stored under inert conditions to prevent moisture absorption. It is classified as irritating to the eyes, respiratory system, and skin .

Catalysis in Organic Synthesis

Octyltriphenylphosphonium bromide serves as an effective catalyst in various organic reactions. Its ability to stabilize charged intermediates makes it suitable for facilitating nucleophilic substitutions and eliminations.

Case Study: Synthesis of Alkyl Halides

In a study involving the synthesis of alkyl halides from alcohols, octyltriphenylphosphonium bromide was used to promote the reaction under mild conditions. The yields were significantly improved compared to traditional methods, demonstrating its efficiency as a catalytic agent .

Cell Culture and Gene Therapy

The compound has been utilized in bioprocessing applications, including cell culture and transfection protocols. Its lipophilicity allows for effective cellular uptake, making it useful in gene delivery systems .

Antimicrobial Activity

Recent research has indicated that octyltriphenylphosphonium bromide exhibits antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The compound's structure allows it to disrupt bacterial membranes, leading to increased bactericidal activity .

Perovskite Solar Cells

In materials science, octyltriphenylphosphonium bromide has been incorporated into perovskite solar cells as an additive. Its role enhances the stability and efficiency of the solar cells by passivating defects within the perovskite layer, leading to improved performance metrics .

Electrolytes in Energy Storage

The compound is also explored as an electrolyte in energy storage systems due to its ionic nature and conductivity properties. Its application in solid-state batteries shows promise for enhancing battery performance by improving ion transport mechanisms.

Comparative Data Table of Applications

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Organic Synthesis | Catalysis for alkyl halide synthesis | Higher yields under mild conditions |

| Cell Culture | Gene delivery | Enhanced cellular uptake |

| Antimicrobial Activity | Bactericidal agent | Effective against Gram-positive bacteria |

| Materials Science | Additive in perovskite solar cells | Improved stability and efficiency |

| Energy Storage | Electrolyte in batteries | Enhanced ion transport properties |

Mecanismo De Acción

Target of Action

It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with a variety of biological targets depending on the specific drug it is used to produce.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Octyltriphenylphosphonium bromide. For instance, it is hygroscopic in nature, meaning it absorbs moisture from the air . Therefore, it should be stored under dry conditions to maintain its stability .

Análisis Bioquímico

Biochemical Properties

It is known that the compound is used as a pharmaceutical intermediate

Cellular Effects

It is known that the compound is used as a pharmaceutical intermediate

Molecular Mechanism

It is known that the compound is used as a pharmaceutical intermediate

Temporal Effects in Laboratory Settings

It is known that the compound is used as a pharmaceutical intermediate

Dosage Effects in Animal Models

It is known that the compound is used as a pharmaceutical intermediate

Metabolic Pathways

It is known that the compound is used as a pharmaceutical intermediate

Transport and Distribution

It is known that the compound is used as a pharmaceutical intermediate

Subcellular Localization

It is known that the compound is used as a pharmaceutical intermediate

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Octyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with an alkyl halide, such as octyl bromide. The reaction typically occurs under inert atmospheric conditions to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{Ph}_3\text{P} + \text{C}8\text{H}{17}\text{Br} \rightarrow \text{Ph}_3\text{P}^+\text{C}8\text{H}{17

Actividad Biológica

Octyltriphenylphosphonium bromide (OTPBr) is a phosphonium salt that has garnered attention in biomedical research due to its potential applications in targeting mitochondria and its cytotoxic effects on cancer cells. This article explores the biological activity of OTPBr, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

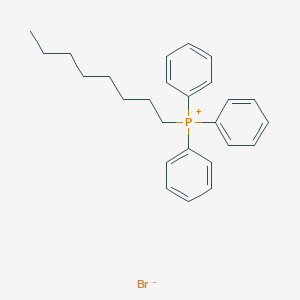

Octyltriphenylphosphonium bromide features a triphenylphosphonium cation with an octyl group, which enhances its hydrophobicity and facilitates mitochondrial targeting. The general structure can be represented as follows:

The biological activity of OTPBr is primarily attributed to its ability to accumulate in mitochondria due to the negative membrane potential of these organelles. Once inside, OTPBr disrupts mitochondrial function, leading to:

- Mitochondrial Membrane Depolarization : This disrupts ATP synthesis and induces apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress can lead to cell death.

- Alteration of Mitochondrial Bioenergetics : OTPBr affects the respiratory chain complexes, inhibiting ATP production, which is crucial for cancer cell survival.

Cytotoxicity Studies

Research has shown that OTPBr exhibits selective cytotoxicity towards various cancer cell lines while sparing non-malignant cells. A comparative analysis of cytotoxic effects is summarized in Table 1.

| Cell Line | IC50 (μM) | Effect on Non-Malignant Cells |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.25 | Low cytotoxicity |

| A375 (Melanoma) | 0.5 | Minimal impact |

| PC-3 (Prostate Cancer) | 1.0 | Negligible toxicity |

| Non-malignant Fibroblasts | >10 | High viability |

Case Study 1: Mitochondrial Targeting in Cancer Therapy

A study investigated the effects of OTPBr in a mouse model of melanoma. Mice treated with OTPBr showed significant tumor regression compared to control groups. The mechanism involved mitochondrial depolarization leading to apoptosis, confirmed by histological analysis.

Case Study 2: Selectivity Towards Cancer Cells

In a comparative study involving human cancer cell lines, OTPBr was shown to preferentially induce apoptosis in malignant cells while exhibiting minimal toxicity towards non-malignant cells. This selectivity was attributed to the differential uptake of OTPBr by cancer cells, which have higher mitochondrial membrane potentials.

Research Findings

Various studies have highlighted the importance of the alkyl chain length in determining the biological activity of triphenylphosphonium compounds. For example:

- Hydrophobicity Correlation : The lengthening of the alkyl chain enhances mitochondrial accumulation and cytotoxicity. Research indicates that octyl analogs like OTPBr are more effective than shorter-chain variants.

- Structure-Activity Relationship : Studies demonstrate that modifications to the triphenylphosphonium moiety can alter its potency and selectivity towards cancer cells.

Propiedades

IUPAC Name |

octyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32P.BrH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLXVLWZBMAMHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962221 | |

| Record name | Octyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42036-78-2 | |

| Record name | Phosphonium, octyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42036-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042036782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.